4-[(6-Methyl-3-pyridinyl)methyl]benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine is an organic compound with the molecular formula C12H12N2 It is characterized by a benzenamine structure substituted with a 6-methyl-3-pyridinylmethyl group
Preparation Methods
The synthesis of 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups. Common reagents for these reactions include alkyl halides and strong bases.
Scientific Research Applications
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(6-Methyl-3-pyridinyl)methyl]benzenamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, influencing their activity and function .
Comparison with Similar Compounds
4-[(6-Methyl-3-pyridinyl)methyl]benzenamine can be compared with other similar compounds such as:
Benzenamine, 3-methyl-: This compound has a similar structure but lacks the pyridinyl group, resulting in different chemical properties and reactivity.
Benzenamine, 3-chloro-4-[(6-methyl-3-pyridinyl)oxy]-: This compound has an additional chloro and oxy group, which can significantly alter its chemical behavior and applications.
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-[(6-methylpyridin-3-yl)methyl]aniline |
InChI |
InChI=1S/C13H14N2/c1-10-2-3-12(9-15-10)8-11-4-6-13(14)7-5-11/h2-7,9H,8,14H2,1H3 |
InChI Key |
SNETYGQUFGMRIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.